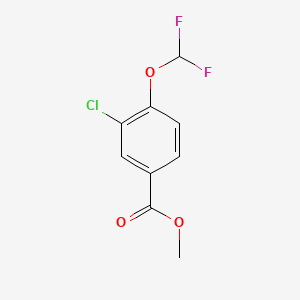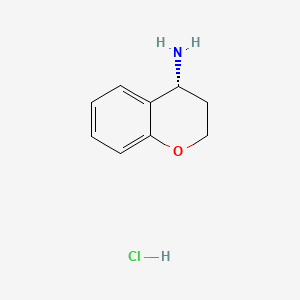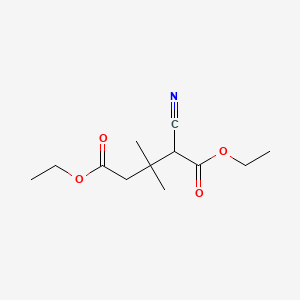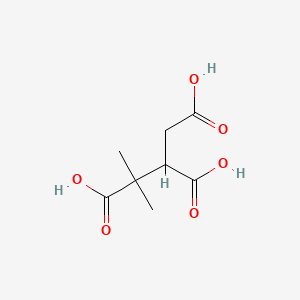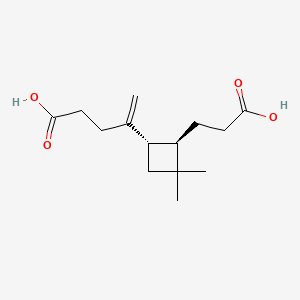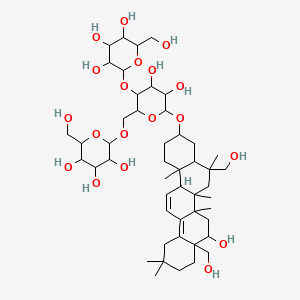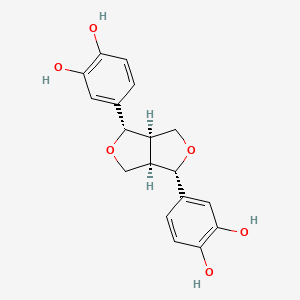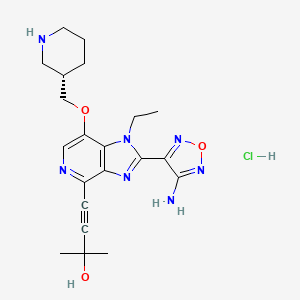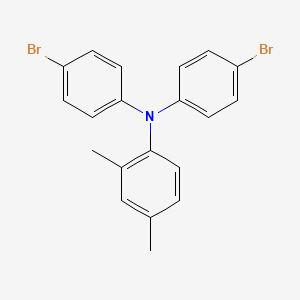
Higenamine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Higenamine, also known as norcoclaurine, is a chemical compound found in a variety of plants including Nandina domestica (fruit), Aconitum carmichaelii (root), Asarum heterotropioides, Galium divaricatum (stem and vine), Annona squamosa, and Nelumbo nucifera (lotus seeds) . It’s used in sports and weight loss dietary supplements . Higenamine is a natural product with multiple targets in heart diseases .
Synthesis Analysis
Higenamine is a tetrahydroisoquinoline that has β-adrenergic receptor agonist activity. The biosynthesis of higenamine involves the participation of norcoclaurine synthase, which controls the stereochemistry to construct the (S)-isomer . An efficient, stereoselective, green synthesis of (S)-norcoclaurine (higenamine) has been developed using the recombinant (S)-norcoclaurine synthase (NCS) enzyme .Molecular Structure Analysis
Higenamine was examined by X-ray crystallographic analysis as its hydrobromide. The crystals are triclinic, space group P, with Z = 2 in a unit cell of dimensions a = 10.071 (7), b = 9.111 (7), c = 9.643 (7)Å, α= 105.56 (8), β= 103.73 (7), γ = 64.73 (5)° .Chemical Reactions Analysis
Higenamine has desirable pharmacokinetic characteristics. The peak concentrations (Cmax) of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1). The volume of distribution (V) was 48 L (range, 30.8–80.6 L). The total clearance (CL) was 249 L/h (range, 199-336 L/h). Within 8 h, 9.3% (range, 4.6%–12.4%) of higenamine was recovered in the urine .Physical And Chemical Properties Analysis
The half-life of higenamine is 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, is 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1). The volume of distribution (V) is 48 L (range, 30.8–80.6 L). The total clearance (CL) is 249 L/h (range, 199-336 L/h) .Orientations Futures
Given that higenamine has a fast metabolic rate and a short half-life, improving its therapeutic effects and increasing its utilization are important directions for future research . The literature shows that higenamine may have a potent effect on complex heart diseases, and proves the profound medicinal value of higenamine in heart disease .
Propriétés
Numéro CAS |
63604-85-3 |
|---|---|
Nom du produit |
Higenamine Hydrobromide |
Formule moléculaire |
C16H19BrNO3+ |
Poids moléculaire |
353.236 |
Nom IUPAC |
[4-[(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]oxidanium;bromide |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/p+1 |
Clé InChI |
KNUKFIRMGSQPEM-UHFFFAOYSA-O |
SMILES |
C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)[OH2+].[Br-] |
Synonymes |
1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; _x000B_(+/-)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; (+/-)-O-demethyl-Coclaurine Hydrobromide; (RS)-Norcoclaurine Hydrobromide; (+/-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



